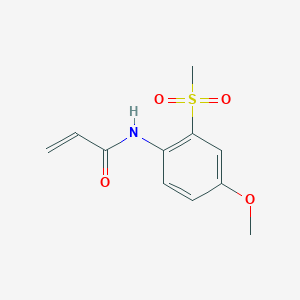![molecular formula C15H18N2O4S2 B2587015 3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide CAS No. 1251543-22-2](/img/structure/B2587015.png)
3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide” is a derivative of thiophene . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered a structural alert with the formula C4H4S . The specific molecular structure of “3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide” is not detailed in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in the field of organic chemistry has demonstrated innovative synthesis methods for thiophene derivatives, highlighting their potential in creating novel compounds. Studies such as the work by Stephens, Price, and Sowell (1999) on the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates showcase the versatility of thiophene compounds in synthesis, offering pathways to develop structurally diverse molecules with tailored properties (C. Stephens, Matthew B. Price, & J. Sowell, 1999).
Optoelectronic Applications
The role of thiophene derivatives in enhancing optoelectronic properties is evident in materials science research. Zuo, Sun, and Li (2012) explored the effect of end-capping functional groups on the optoelectronic properties of oligothiophene derivatives, highlighting the significance of structural modifications in improving stability and performance in thin-film materials. This research underscores the potential of thiophene-based compounds in the development of advanced materials for electronics and photonics applications (Z. Zuo, Hongjian Sun, & Xiaoyan Li, 2012).
Biological Activity
Thiophene derivatives have also been studied for their biological activities, including their potential as antimicrobial agents. Research on novel 2-aminothiophene derivatives by Prasad, Angothu, Latha, and Nagulu (2017) evaluated their antimicrobial activity, showcasing the potential of these compounds in contributing to the development of new antimicrobial drugs. Such studies highlight the relevance of thiophene-based compounds in addressing global health challenges through the discovery of new therapeutic agents (K. C. Prasad, Bheema Naik Angothu, T. Latha, & M. Nagulu, 2017).
Sensor Technology
The application of thiophene derivatives in sensor technology is illustrated by Ganjali, Pourjavid, Rezapour, and Haghgoo (2003) in their development of a novel samarium(III) selective membrane sensor based on glipizid. This research demonstrates the utility of thiophene-based compounds in creating selective and sensitive sensors for metal ions, contributing to advancements in analytical chemistry and environmental monitoring (M. Ganjali, M. Pourjavid, M. Rezapour, & S. Haghgoo, 2003).
Propiedades
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-4-21-12-7-5-11(6-8-12)17(3)23(19,20)13-9-10-22-14(13)15(18)16-2/h5-10H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCMNORHCAOIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
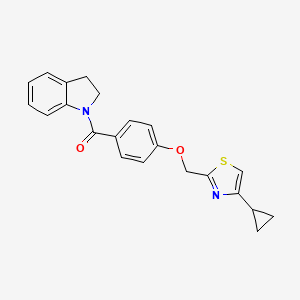
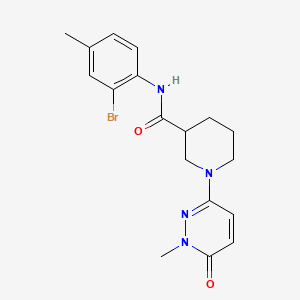
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)
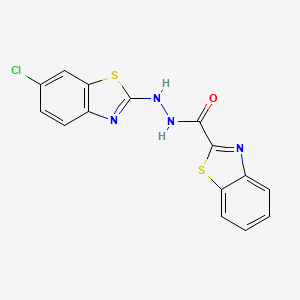
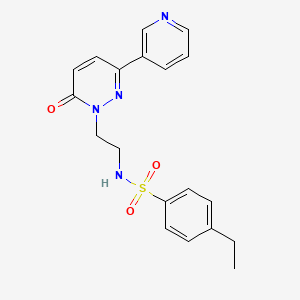
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)

![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)

![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)
